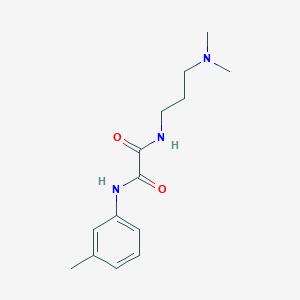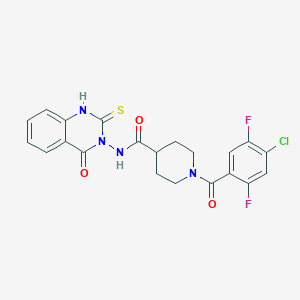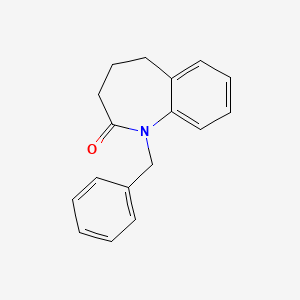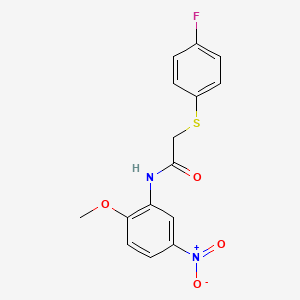![molecular formula C10H14N2O2 B2764724 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197523-08-1](/img/structure/B2764724.png)
4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234. It is related to the class of compounds known as pyridinylpyrimidines .
Synthesis Analysis
While specific synthesis methods for “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” were not found, related compounds have been synthesized using various methods. For instance, pyrimidinamine derivatives have been designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” is characterized by a pyridine ring linked to an oxolan ring via an oxygen atom . The pyridine ring carries a methyl group at the 4-position .Physical And Chemical Properties Analysis
The compound “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” is a solid at room temperature . It has a molecular weight of 194.234.Applications De Recherche Scientifique
Nonlinear Optics and Electro-Optic Activity
Organic molecules with nonlinear optical (NLO) properties are crucial for applications like optical signal processing, light frequency transducers, and modulators. The compound 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine (referred to as AH) and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe) and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), have been studied for their potential use in non-linear optics . These materials exhibit a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space of layered inorganic compounds. Calculated dipole moments suggest their suitability for NLO applications.
Antibacterial Properties
While research has primarily focused on AH derivatives, it’s worth noting that related compounds may also have interesting properties. For instance, the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (a derivative of AH) demonstrated good yield and potential antibacterial efficacy . Further exploration of similar derivatives could reveal additional bioactive properties.
Polymer Matrix Incorporation
Push–pull chromophores, including AH derivatives, can be incorporated into polymeric matrices. By doing so, their optical nonlinearity can be transferred from the molecular level to macroscopic electro-optic activity. Researchers have successfully intercalated push–pull chromophores into host materials like clays, silicates, and layered metal oxalates . Investigating the compatibility of AH derivatives with various polymer matrices could lead to novel electro-optic materials.
Safety and Hazards
The compound “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” has been associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Orientations Futures
While specific future directions for “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” were not found, related compounds, such as pyrimidinamine derivatives, are considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides . This suggests potential future research directions in exploring the biological activities and applications of “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine”.
Propriétés
IUPAC Name |
4-(4-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-2-3-12-10(4-7)14-9-6-13-5-8(9)11/h2-4,8-9H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUDHNJUCGFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 5-methyl-3-isoxazolecarboxylate](/img/structure/B2764655.png)
![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2764663.png)
![N-(4-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2764664.png)